Methyl 3-Phenylisonicotinate
CAS No.: 850162-87-7
Cat. No.: VC3279677
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850162-87-7 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | methyl 3-phenylpyridine-4-carboxylate |
| Standard InChI | InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | KYTMHPFNGAMHPC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
Methyl 3-phenylisonicotinate is characterized by a molecular formula of C₁₃H₁₁NO₂, with an expected molecular weight of approximately 213.23 g/mol, similar to its positional isomer methyl 2-phenylisonicotinate . The compound consists of a pyridine ring with a carboxymethyl group at the 4-position (isonicotinic position) and a phenyl group at the 3-position.
Structural Characteristics
The structure of methyl 3-phenylisonicotinate features:
-
A pyridine core (isonicotinic backbone)
-
A methyl ester group at the 4-position
-
A phenyl substituent at the 3-position
-
A nitrogen atom at position 1 of the pyridine ring
This arrangement creates a molecule with interesting electronic properties due to the interaction between the electron-withdrawing pyridine nitrogen, the ester group, and the phenyl substituent.
Physical and Chemical Properties
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Crystalline solid |
| Molecular Weight | 213.23 g/mol |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Solubility | Soluble in organic solvents (MeCN, MeOH, DMF) |
| Functional Groups | Methyl ester, pyridine, phenyl |
Synthesis and Preparation Methods
Fischer Esterification Followed by Arylation
A viable synthetic pathway would involve Fischer esterification of 3-bromoisonicotinic acid to form methyl 3-bromoisonicotinate, followed by Suzuki-Miyaura cross-coupling with phenylboronic acid or its derivatives. This approach is analogous to the synthesis of butyl 2-bromoisonicotinate described in the literature .
Direct Coupling Approach
Another approach might involve the direct coupling of methyl isonicotinate with a suitable phenylating agent to introduce the phenyl group at the 3-position. The Suzuki-Miyaura cross-coupling reaction is particularly useful for this purpose, as demonstrated for similar compounds in the literature .
Suzuki-Miyaura Coupling Conditions
| Reaction Component | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1 mol%) |
| Base | Cs₂CO₃ (1.4 equiv.) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Boronic Acid:Substrate Ratio | 1.2:1 |
These conditions have been reported to work effectively for similar coupling reactions in related compounds .
Comparison with Positional Isomers
Structural Comparison with Methyl 2-Phenylisonicotinate
While methyl 3-phenylisonicotinate and methyl 2-phenylisonicotinate share the same molecular formula (C₁₃H₁₁NO₂) and similar molecular weight (213.23 g/mol), the position of the phenyl group creates distinct differences in electronic distribution and potential reactivity .
Research Methodology Considerations
Characterization Techniques
For comprehensive characterization of methyl 3-phenylisonicotinate, several analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS) for molecular weight confirmation
-
Infrared (IR) spectroscopy for functional group identification
-
X-ray crystallography for definitive structural confirmation
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
Biological Evaluation Methods
Based on protocols used for similar compounds, biological evaluation could include:
-
Agar well diffusion assay for preliminary antimicrobial screening
-
Micro-broth dilution method for determining minimum inhibitory concentrations
-
Molecular docking studies to evaluate binding to target proteins
-
Structure-activity relationship (SAR) studies comparing different substitution patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume